5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one
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Overview
Description
“5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and indene derivatives, which undergo a series of reactions such as amination, hydroxylation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the quinoline ring or the hydroxy groups, potentially forming dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as DNA, enzymes, or receptors. These interactions can disrupt biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure that forms the backbone of many biologically active compounds.
Chloroquine: An antimalarial drug that shares the quinoline core structure.
Quinidine: An antiarrhythmic agent derived from quinoline.
Uniqueness
The uniqueness of “5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
5-[(1R)-2-[(5-ethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-13-3-4-14-10-16(11-15(14)9-13)23-12-20(26)17-5-7-19(25)22-18(17)6-8-21(27)24-22/h3-9,16,20,23,25-26H,2,10-12H2,1H3,(H,24,27)/t16?,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIKZCSZFIGWQB-FZCLLLDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CC(C2)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(CC(C2)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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